molecular formula C15H9Cl2N3 B14057888 Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- CAS No. 10198-78-4

Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-

Cat. No.: B14057888
CAS No.: 10198-78-4
M. Wt: 302.2 g/mol
InChI Key: ARQMRNKGOQCCDL-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-: is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 4 and 6, a phenyl group at position 5, and a pyridinyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the condensation of amidines with β-dicarbonyl compounds. For the preparation of 4,6-dichloro-5-phenyl-2-(2-pyridinyl)-pyrimidine, a common method involves the reaction of 2-chloropyridine with benzoyl chloride in the presence of a base, followed by cyclization with guanidine . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino or thio-substituted pyrimidines.

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dihydropyrimidines.

Scientific Research Applications

Chemistry: Pyrimidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- has shown potential in various biological applications. It exhibits anti-inflammatory, antiviral, and anticancer activities. The compound can inhibit the activity of certain enzymes and proteins involved in disease pathways .

Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, pigments, and polymers. They also find applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of pyrimidine, 4,6-dichloro-5-phenyl-2-(2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it can induce apoptosis by interfering with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

  • Pyrimidine, 4,6-dichloro-5-methyl-2-(2-pyridinyl)-
  • Pyrimidine, 4,6-dichloro-5-(2-trifluoromethylphenyl)-
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine

Comparison: While these compounds share the pyrimidine core structure, their substituents at various positions confer different chemical and biological properties. For example, the presence of a trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while amino groups can increase its solubility and reactivity .

Properties

CAS No.

10198-78-4

Molecular Formula

C15H9Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

4,6-dichloro-5-phenyl-2-pyridin-2-ylpyrimidine

InChI

InChI=1S/C15H9Cl2N3/c16-13-12(10-6-2-1-3-7-10)14(17)20-15(19-13)11-8-4-5-9-18-11/h1-9H

InChI Key

ARQMRNKGOQCCDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=N3)Cl

Origin of Product

United States

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